Lipophilicity (XLogP3) Comparison: Enhanced Partitioning vs. Methoxy Analog
The introduction of the trifluoromethoxy group substantially increases the compound's lipophilicity compared to a non-fluorinated methoxy analog. The target compound exhibits a computed XLogP3 value of 2.8, whereas 3-methoxyaniline (m-anisidine, CAS 536-90-3) has a reported logP of 0.93 [1][2]. This difference is a class-level effect attributed to the high hydrophobic volume of the OCF₃ group, which is approximately 1.5 times that of a methyl group [3].
vs m-anisidine LogP 0.93
Δ ≈ 1.87 log units
| Evidence Dimension | Lipophilicity (LogP/XLogP3) |
|---|---|
| Target Compound Data | 2.8 (XLogP3, computed) |
| Comparator Or Baseline | 3-Methoxyaniline (m-anisidine): 0.93 (LogP, experimental) |
| Quantified Difference | Δ ≈ 1.87 log units |
| Conditions | Octanol-water partition coefficient; computed vs. experimental values |
Why This Matters
A higher logP value indicates greater lipophilicity, which is a key determinant of membrane permeability and metabolic stability, making the target compound a more suitable building block for optimizing ADME properties in drug discovery programs.
- [1] Kuujia.com. CAS No. 86256-63-5 (3-Methyl-5-(trifluoromethoxy)aniline) Compound Page. XLogP3 value reported as 2.8. View Source
- [2] ChemicalBook. 3-Methoxyaniline (CAS 536-90-3) Properties Page. LogP reported as 0.930. View Source
- [3] Müller, K.; Faeh, C.; Diederich, F. Fluorine in pharmaceuticals: looking beyond intuition. Science 2007, 317, 1881–1886. (Class-level reference for OCF3 hydrophobic volume). View Source
